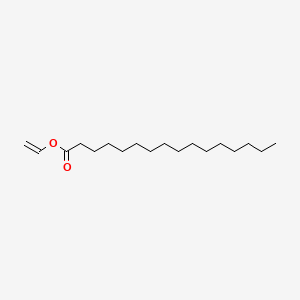

Vinyl palmitate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethenyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRIYYLGNDXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30398-71-1 | |

| Record name | Hexadecanoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30398-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061005 | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-38-9 | |

| Record name | Vinyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J44FD9L9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Palmitate (CAS Number: 693-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl palmitate (CAS: 693-38-9), also known as hexadecanoic acid ethenyl ester, is a vinyl ester monomer characterized by a long C16 alkyl chain derived from palmitic acid. This unique structure, combining a reactive vinyl group with a hydrophobic fatty acid tail, imparts specific physicochemical properties that make it a valuable monomer in polymer science and a potential component in various specialized applications, including the development of novel materials for the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

This compound is a white to almost white solid at room temperature, characterized by its low water solubility and good solubility in many organic solvents. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 693-38-9 | [1][2] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Appearance | White to almost white powder or lump | [3][4] |

| Melting Point | 22 - 27 °C | [1][3][4][5] |

| Boiling Point | 162 °C @ 2 Torr; 354.6 °C @ 760 mmHg | [1][5] |

| Density | 0.8612 - 0.871 g/cm³ @ 20 °C | [1][5] |

| Flash Point | 22 °C | [5] |

Table 2: Solubility and LogP of this compound

| Property | Value | Reference(s) |

| Water Solubility | 0.004983 mg/L @ 25 °C (estimated) | [6] |

| Solubility in Organic Solvents | Slightly soluble in methanol | [3][4][5] |

| LogP (Octanol/Water Partition Coefficient) | 7.762 (estimated) | [4][6] |

Table 3: Spectroscopic Data References for this compound

| Spectroscopic Data | Reference(s) |

| ¹H NMR | [5] |

| ¹³C NMR | [7] |

| Infrared (IR) Spectroscopy | [7][8] |

| Mass Spectrometry (MS) | [2][7] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the transvinylation of palmitic acid with vinyl acetate (B1210297). This reaction is typically catalyzed by a mercury(II) or palladium salt.

Experimental Protocol: Synthesis via Transvinylation

This protocol is adapted from established procedures for the synthesis of vinyl esters.

Materials:

-

Palmitic acid

-

Vinyl acetate (freshly distilled)

-

Mercuric acetate (Hg(OAc)₂)

-

100% Sulfuric acid (H₂SO₄) or another suitable catalyst

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Nitrogen gas supply

-

Standard reflux and distillation glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve palmitic acid in an excess of freshly distilled vinyl acetate. The molar ratio of vinyl acetate to palmitic acid is typically between 2:1 and 4:1.[9]

-

Add a catalytic amount of mercuric acetate (e.g., 1-2% by weight of the fatty acid).

-

Carefully add a drop of 100% sulfuric acid as a co-catalyst.

-

Heat the mixture to reflux (approximately 72-73 °C) under a nitrogen atmosphere for 3-4 hours to prevent polymerization.

-

After the reaction is complete, cool the mixture and add a small amount of sodium acetate to neutralize the sulfuric acid catalyst.

-

Remove the excess vinyl acetate by distillation at atmospheric pressure.

-

The crude this compound can then be purified by vacuum distillation.

Reactivity and Polymerization

The vinyl group in this compound allows it to undergo polymerization, primarily through free-radical mechanisms. The resulting polymer, poly(this compound), is a hydrophobic material with properties dictated by its long alkyl side chains.

Free-Radical Polymerization

Free-radical polymerization of this compound is initiated by the thermal or photochemical decomposition of an initiator (e.g., AIBN or benzoyl peroxide) to generate free radicals. The polymerization proceeds through initiation, propagation, and termination steps.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This method is applicable to vinyl esters, including this compound, and involves the use of a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of Vinyl Esters (General Procedure)

This is a general protocol for the RAFT polymerization of vinyl esters, which can be adapted for this compound.

Materials:

-

This compound (monomer)

-

AIBN (initiator)

-

RAFT agent (e.g., a xanthate or dithiocarbamate (B8719985) suitable for vinyl esters)

-

Anhydrous solvent (e.g., benzene (B151609) or toluene)

-

Schlenk flask or ampule

-

Vacuum line and nitrogen/argon supply

Procedure:

-

A solution of the monomer, initiator, and RAFT agent in the chosen solvent is prepared in a Schlenk flask or ampule.

-

The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

The sealed vessel is then placed in an oil bath at a specific temperature (e.g., 60 °C) to initiate the polymerization.[4]

-

The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

The polymerization is quenched by cooling and exposing the mixture to air.

-

The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Applications in Research and Drug Development

The long, hydrophobic palmitate chain of this compound makes it and its corresponding polymer, poly(this compound), of interest for applications where hydrophobicity is a key parameter.

-

Hydrophobic Drug Delivery: Poly(this compound) and copolymers containing this compound can be formulated into nanoparticles or microparticles to encapsulate and control the release of hydrophobic drugs.[10] The long alkyl chains can form a hydrophobic core, enhancing the loading capacity for lipophilic active pharmaceutical ingredients (APIs). The formulation of such particles can be achieved through methods like nanoprecipitation or emulsion-solvent evaporation.[11][12]

-

Bioconjugation and Surface Modification: this compound can be used as a reagent for the palmitoylation of biomolecules, a process that attaches a palmitoyl (B13399708) group to proteins and other substrates.[13][14] This modification can influence the localization and function of proteins by increasing their affinity for cell membranes.

-

Synthesis of Non-ionic Surfactants: this compound serves as a precursor for the enzymatic synthesis of sugar fatty acid esters, such as sucrose-6-palmitate and glucose-6-palmitate.[15] These compounds are non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries.

Safety and Toxicology

Detailed toxicological data specifically for this compound is limited. However, information on related compounds can provide some initial insights.

-

Monomer: As a vinyl ester, this compound should be handled with care, avoiding inhalation, ingestion, and skin contact. It is a combustible liquid.[1]

-

Polymer: The biocompatibility of poly(this compound) has not been extensively studied. However, other long-chain fatty acid esters are generally considered to have low toxicity.[3] Poly(vinyl alcohol), which can be conceptually considered the backbone of hydrolyzed poly(vinyl esters), has been shown to be biocompatible and is used in various biomedical applications.[8][15] Further in vitro and in vivo studies are required to establish a comprehensive safety profile for poly(this compound) for any biomedical application.

Conclusion

This compound is a versatile monomer with a unique combination of a reactive vinyl group and a long hydrophobic alkyl chain. This structure allows for its polymerization into materials with distinct properties, making it a compound of interest for researchers in polymer chemistry and drug delivery. While its synthesis and polymerization are well-understood, further research is needed to fully explore its potential in pharmaceutical applications, particularly in the development of novel drug carriers for hydrophobic APIs, and to establish a comprehensive toxicological and biocompatibility profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 5. Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. zeusinc.com [zeusinc.com]

- 8. Exploring high molecular weight vinyl ester polymers made by PET-RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 10. Lipid–polymer hybrid nanoparticles as a next-generation drug delivery platform: state of the art, emerging technologies, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mixed Amphiphilic Polymeric Nanoparticles of Chitosan, Poly(vinyl alcohol) and Poly(methyl methacrylate) for Intranasal Drug Delivery: A Preliminary In Vivo Study [mdpi.com]

- 12. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. specialchem.com [specialchem.com]

- 15. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Vinyl Palmitate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vinyl palmitate in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative data, a detailed experimental protocol for solubility determination, and conceptual diagrams to illustrate the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, based on chemical principles and data for structurally similar long-chain esters, a qualitative understanding of its solubility can be established. This compound, with its long hydrophobic alkyl chain and a polar ester group, is expected to be more soluble in non-polar and moderately polar organic solvents and less soluble in highly polar solvents.

| Solvent Classification | Solvent Examples | Expected Qualitative Solubility of this compound |

| Non-polar | Hexane, Heptane, Toluene | High |

| Moderately Polar | Acetone, Ethyl Acetate, Chloroform | Good to Moderate |

| Polar Aprotic | Tetrahydrofuran (THF) | Moderate |

| Polar Protic | Ethanol, Methanol | Low to Slight |

| Highly Polar | Water | Insoluble |

Note: The information presented in this table is based on general principles of "like dissolves like" and qualitative data for similar compounds. For instance, vinyl stearate (B1226849) is noted to be soluble in most hydrocarbon and chlorinated solvents and moderately soluble in ketones[1]. Vinyl laurate is also described as having good solubility in organic solvents[2]. This compound is qualitatively described as being "slightly soluble in methanol". For precise quantitative measurements, the experimental protocol outlined in the following section is recommended.

Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of interest (e.g., hexane, toluene, acetone, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Glass vials with screw caps

-

Pipettes and syringes

-

Drying oven

-

Desiccator

Experimental Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and add it to a glass vial. Add a known volume of the selected organic solvent to the vial. Ensure there is an excess of solid this compound to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, remove the vials from the shaker/water bath and let them stand at the same temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step removes any remaining microscopic solid particles.

-

Solvent Evaporation: Accurately weigh the collection vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dried this compound residue. Repeat the drying and weighing process until a constant weight is achieved.

-

Data Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Mass of dried this compound / Mass of solvent) x 100

Where:

-

Mass of dried this compound = (Mass of vial with dried residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with saturated solution) - (Mass of vial with dried residue)

-

Visualizations

Experimental Workflow for Solubility Determination

Factors Influencing this compound Solubility

References

Vinyl Palmitate as a Monomer for Polymerization: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl palmitate (VP), the vinyl ester of palmitic acid, is a monomer that presents significant opportunities in polymer science and biomedical applications.[1] Its structure, featuring a polymerizable vinyl group and a long 16-carbon alkyl chain derived from a common fatty acid, allows for the synthesis of polymers with pronounced hydrophobicity and unique physicochemical properties.[2][3] The resulting polymer, poly(this compound) (PVP), and its copolymers are of interest for applications ranging from specialty coatings and adhesives to advanced drug delivery systems.[1][4]

Poly(vinyl esters) are typically produced via free-radical polymerization.[5] However, the polymerization of vinyl esters can be challenging to control due to a high degree of chain transfer reactions.[5] Modern techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization offer enhanced control over molecular weight and dispersity.[5] Furthermore, "green" chemistry approaches utilizing enzymatic catalysis are emerging as sustainable alternatives for synthesizing palmitate-containing molecules.[6][7]

This technical guide provides a comprehensive overview of this compound as a monomer, detailing its properties, polymerization methodologies, and potential applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors.

This compound Monomer: Properties

This compound, also known as hexadecanoic acid, ethenyl ester, is a waxy solid at room temperature.[8] Its key physical and chemical properties are summarized in Table 1. This long-chain fatty acid ester is valued for its stable chemical properties and resistance to oxidation.[1]

Table 1: Physical and Chemical Properties of this compound Monomer

| Property | Value | References |

| CAS Number | 693-38-9 | [2][9] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| Appearance | White to almost white crystalline solid/powder | [8] |

| Melting Point | 22 °C | [1] |

| Boiling Point | 354.6 °C at 760 mmHg | [1] |

| Density | 0.871 g/cm³ | [1] |

| Solubility | Slightly soluble in methanol | [1][8] |

| Synonyms | Vinyl hexadecanoate, Palmitic acid vinyl ester | [1] |

Polymerization of this compound

The polymerization of vinyl esters is exclusively carried out via radical mechanisms, as they are not susceptible to conventional anionic or cationic polymerization.[5] The high reactivity of the growing polymer radical compared to the low reactivity of the monomer makes controlled polymerization challenging, often leading to chain transfer reactions.[5]

Free-Radical Polymerization

Conventional free-radical polymerization is the most straightforward method for polymerizing vinyl esters.[5] The process involves an initiator (e.g., AIBN, benzoyl peroxide) that generates free radicals, which then propagate by adding to this compound monomers.

Emulsion Polymerization

Emulsion polymerization is a common industrial process for producing vinyl acetate-based polymers and is applicable to other vinyl esters.[10][11] The monomer is dispersed as droplets in a continuous aqueous phase, stabilized by a surfactant. Polymerization is initiated in the aqueous phase by a water-soluble initiator, with polymer particles forming within micelles.[10]

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps is charged with deionized water, a surfactant (e.g., sodium palmitate[12]), and a buffer solution.

-

Inert Atmosphere: The system is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

-

Seeding: A small portion (5-10%) of the this compound monomer is added to the reactor, and the mixture is heated to the reaction temperature (e.g., 50-70 °C).[10]

-

Initiation: A solution of a water-soluble initiator (e.g., potassium persulfate) is added to start the polymerization and form seed particles.[10]

-

Monomer Feed: The remaining this compound is fed into the reactor at a controlled rate to manage the exothermic reaction.

-

Completion and Cooling: After the feed is complete, the reaction is allowed to continue for another 1-2 hours to ensure high conversion. The resulting latex is then cooled to room temperature.

-

Characterization: The final product is characterized for particle size, molecular weight (GPC), and polymer structure (NMR).

References

- 1. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]

- 2. Palmitic acid vinyl ester [webbook.nist.gov]

- 3. Synthesis and characterization of biodegradable palm palmitic acid based bioplastic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. PALMITIC ACID VINYL ESTER | 693-38-9 [chemicalbook.com]

- 10. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 11. mcpolymers.com [mcpolymers.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Vinyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl esters represent a significant class of monomers and resins that have found widespread application across various industries, from coatings and adhesives to advanced composites. Their history is a fascinating journey of chemical innovation, driven by the pursuit of materials with unique properties. This in-depth technical guide explores the core of vinyl ester discovery and development, providing a detailed historical narrative, comprehensive data on their synthesis and properties, and a look at the key experimental methodologies that paved the way for their modern applications.

The Dawn of Vinyl Chemistry: Early Syntheses and Key Pioneers

The story of vinyl esters is intrinsically linked to the development of acetylene (B1199291) chemistry in the late 19th and early 20th centuries. The instability of vinyl alcohol meant that traditional esterification methods were not viable for producing vinyl esters.[1] This challenge spurred chemists to explore alternative synthetic routes.

One of the earliest and most significant breakthroughs was the direct vinylation of carboxylic acids using acetylene. In 1912, German chemist Fritz Klatte successfully synthesized vinyl acetate (B1210297) by passing acetylene through acetic acid in the presence of a mercury salt catalyst. This pioneering work, for which Klatte received a patent in 1913, laid the foundation for the industrial production of vinyl acetate and, subsequently, polyvinyl acetate (PVAc).[1]

Another early approach involved the reaction of acetaldehyde (B116499), the tautomer of vinyl alcohol, with acetic anhydride (B1165640). In 1958, Arthur W. Schnizer patented a method that utilized a benzenesulfonic acid catalyst to produce vinyl acetate from these precursors with high conversion rates.[1] That same year, a process was developed to form ethylidene diacetate from the same reactants, which was then converted to vinyl acetate.[1]

The timeline below highlights some of the key milestones in the early discovery and development of vinyl esters:

Timeline of Early Vinyl Ester Development

| Year | Key Development | Researchers/Company | Significance |

| 1912 | First synthesis of vinyl acetate from acetylene and acetic acid. | Fritz Klatte | Foundational discovery for the vinyl ester industry. |

| 1913 | Patent granted for the synthesis of polyvinyl chloride (PVC) from vinyl chloride, a related vinyl monomer.[2] | Fritz Klatte | Demonstrated the potential for polymerization of vinyl compounds. |

| 1935 | Synthesis of vinyl acetate from acetylene and acetic acid using a mercury catalyst, proceeding through an ethylidene diacetate intermediate.[1] | Erich Rabald at C. F. Böhringer & Söhne | Refinement of the acetylene-based synthesis route. |

| 1958 | Patented process for vinyl acetate synthesis from acetaldehyde and acetic anhydride using a benzenesulfonic acid catalyst.[1] | Arthur W. Schnizer (Celanese) | Provided an alternative synthesis pathway to the acetylene route. |

| 1958 | Development of a process to convert ethylidene diacetate to vinyl acetate.[1] | Shelby P. Sharp and Alfred Steitz, Jr. (Pan American Petroleum) | Further exploration of non-acetylene-based synthesis methods. |

Broadening the Family: The Advent of Higher Vinyl Esters

While vinyl acetate was the first to be commercialized, the mid-20th century saw a growing interest in the synthesis of a wider range of vinyl esters with tailored properties. A key innovation in this era was the development of the vinyl interchange or transvinylation reaction. This method involves the reaction of vinyl acetate with a carboxylic acid in the presence of a mercury or palladium catalyst, leading to the formation of a new vinyl ester and acetic acid. This process proved to be a versatile and less hazardous alternative to the high-pressure acetylene-based methods for producing higher vinyl esters.

This opened the door to the synthesis of a variety of vinyl esters, including:

-

Vinyl Propionate: Produced by the addition of propionic acid to acetylene, it is used in the production of poly(vinyl propionate) and various copolymers for paints and coatings.[3]

-

Vinyl Laurate: Synthesized via the vinyl interchange reaction between vinyl acetate and lauric acid.[4]

-

Vinyl Stearate and other Fatty Acid Vinyl Esters: These long-chain vinyl esters found applications as plasticizers and in the formulation of specialty polymers.

From Monomers to High-Performance Resins: The Rise of Vinyl Ester Resins

A significant evolution in vinyl ester technology was the development of vinyl ester resins, first introduced commercially in the early 1960s.[5] These thermosetting resins are typically produced by the esterification of an epoxy resin with an unsaturated monocarboxylic acid, such as acrylic acid or methacrylic acid. The resulting product is then dissolved in a reactive diluent, most commonly styrene, to create a low-viscosity resin that can be easily processed.

The key advantage of vinyl ester resins is that they combine the desirable properties of both epoxy and polyester (B1180765) resins. They offer the excellent mechanical strength and thermal stability of epoxies, coupled with the faster curing times and lower cost of polyesters. This unique combination of properties has led to their widespread use in demanding applications, including:

-

Corrosion-resistant tanks and pipes in the chemical industry.[5]

-

Marine applications , such as boat hulls, due to their excellent water resistance.

-

High-strength composite materials for the aerospace and automotive industries.

Experimental Protocols: A Look at Historical Synthesis Methods

The following sections provide detailed methodologies for key historical experiments in the synthesis of vinyl esters, extracted from seminal patents and publications.

Synthesis of Vinyl Acetate from Acetylene (Based on early 20th-century methods)

This process describes the liquid-phase vinylation of acetic acid with acetylene.

-

Reactants:

-

Glacial Acetic Acid

-

Acetylene Gas

-

Mercury(II) salt (e.g., Mercury(II) acetate) as a catalyst.

-

-

Apparatus: A reaction vessel equipped with a gas inlet, a stirrer, a thermometer, and a reflux condenser.

-

Procedure:

-

The reaction vessel is charged with glacial acetic acid and the mercury salt catalyst.

-

The mixture is heated to the reaction temperature, typically in the range of 70-100°C.

-

A stream of acetylene gas is bubbled through the reaction mixture with vigorous stirring.

-

The reaction is exothermic, and the temperature is controlled by cooling.

-

The vinyl acetate product is continuously removed from the reaction mixture by distillation.

-

Unreacted acetylene is recycled back into the reactor.

-

Synthesis of Higher Vinyl Esters via Vinyl Interchange (Transvinylation)

This protocol outlines a general procedure for the synthesis of vinyl esters from vinyl acetate and a carboxylic acid.

-

Reactants:

-

Vinyl Acetate (in excess)

-

Carboxylic Acid (e.g., Lauric Acid, Stearic Acid)

-

Mercury(II) acetate as a catalyst.

-

Sulfuric acid as a co-catalyst.

-

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Procedure:

-

The carboxylic acid is dissolved in an excess of vinyl acetate in the reaction flask.

-

Mercury(II) acetate is added to the mixture.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is heated to reflux with constant stirring for several hours.

-

The reaction is monitored for the formation of the desired vinyl ester.

-

Upon completion, the catalyst is neutralized (e.g., with sodium acetate).

-

Excess vinyl acetate and the by-product acetic acid are removed by distillation.

-

The resulting crude vinyl ester is purified by vacuum distillation.

-

Quantitative Data: Properties of Early Vinyl Esters and Resins

The following tables summarize key quantitative data for various vinyl esters and a typical vinyl ester resin.

Table 1: Physical Properties of Selected Vinyl Ester Monomers

| Vinyl Ester | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Vinyl Acetate | C₄H₆O₂ | 86.09 | 72.7 | 0.934 |

| Vinyl Propionate | C₅H₈O₂ | 100.12 | 95 | 0.917 |

| Vinyl Laurate | C₁₄H₂₆O₂ | 226.36 | 142-143 @ 10 mmHg | 0.866 |

| Vinyl Stearate | C₂₀H₃₈O₂ | 310.51 | 165 @ 1 mmHg | ~0.86 |

Table 2: Typical Properties of a Cured Bisphenol-A Based Vinyl Ester Resin

| Property | Value | Test Method |

| Tensile Strength | 60-80 MPa | ISO 527 / ASTM D638 |

| Tensile Modulus | 2500-3500 MPa | ISO 527 / ASTM D638 |

| Tensile Elongation | 3.5-6 % | ISO 527 / ASTM D638 |

| Flexural Strength | 90-120 MPa | ISO 178 / ASTM D790 |

| Flexural Modulus | 3000-4000 MPa | ISO 178 / ASTM D790 |

| Heat Deflection Temperature (HDT) | 95-105 °C | ISO 75-2 / ASTM D648 |

| Viscosity (liquid resin) | 200-500 cps | - |

Visualizing the Chemistry: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis of vinyl esters.

Caption: Synthesis of Vinyl Acetate from Acetylene

Caption: Vinyl Interchange Reaction (Transvinylation)

Caption: General Synthesis of a Vinyl Ester Resin

Conclusion

The discovery and development of vinyl esters mark a pivotal chapter in the history of polymer chemistry. From the initial synthesis of vinyl acetate using acetylene to the sophisticated production of high-performance vinyl ester resins, this class of materials has continuously evolved to meet the demands of modern technology. The early pioneering work of chemists like Fritz Klatte, coupled with subsequent innovations such as the vinyl interchange reaction, has provided a rich toolbox for the creation of polymers with a diverse range of properties. This guide has provided a comprehensive overview of this history, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the field.

References

theoretical yield of vinyl palmitate synthesis

An In-depth Technical Guide to the Theoretical Yield of Vinyl Palmitate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on understanding and calculating its theoretical yield. This compound serves as a crucial intermediate, acting as an activated acyl donor for the synthesis of various esters and as a monomer for polymer production. The methodologies, reaction conditions, and factors influencing yield are detailed herein, providing a core resource for professionals in chemical and pharmaceutical development.

Core Synthesis Reaction: Transvinylation

The most common and industrially relevant method for synthesizing this compound is through the transvinylation (a type of transesterification) of palmitic acid with vinyl acetate (B1210297). The reaction is an equilibrium process, as shown below.

Palmitic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

This equilibrium necessitates strategic process design, such as the removal of the acetic acid byproduct, to drive the reaction toward the product and achieve high yields. The reaction can be catalyzed by transition metal complexes or, alternatively, by enzymes such as lipases, which offer milder reaction conditions and higher selectivity.

Calculating Theoretical Yield

The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% conversion and no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation.

The reaction proceeds with a 1:1 molar stoichiometry between palmitic acid and vinyl acetate. Therefore, the theoretical yield is determined by the limiting reactant.

Stoichiometric Relationship: 1 mole Palmitic Acid (C₁₆H₃₂O₂) + 1 mole Vinyl Acetate (C₄H₆O₂) → 1 mole this compound (C₁₈H₃₄O₂) + 1 mole Acetic Acid (C₂H₄O₂)

Molar Masses:

-

Palmitic Acid: 256.42 g/mol

-

Vinyl Acetate: 86.09 g/mol

-

This compound: 282.46 g/mol

Sample Calculation: If a reaction starts with 50.0 g of palmitic acid and an excess of vinyl acetate, the theoretical yield of this compound is calculated as follows:

-

Calculate moles of the limiting reactant (Palmitic Acid): Moles = 50.0 g / 256.42 g/mol = 0.195 moles

-

Determine moles of product from stoichiometry: Moles of this compound = 0.195 moles of Palmitic Acid * (1 mole this compound / 1 mole Palmitic Acid) = 0.195 moles

-

Calculate the theoretical mass of the product: Theoretical Yield = 0.195 moles * 282.46 g/mol = 55.08 g

Synthesis Methodologies and Yield Optimization

The actual yield is often lower than the theoretical yield due to incomplete reactions, side reactions, and purification losses. The choice of catalyst and reaction conditions is critical for maximizing conversion and selectivity.

Chemical Catalysis using Transition Metals

This route employs catalysts based on mercury or palladium salts to facilitate the vinyl group transfer. Modern processes favor palladium catalysts due to their lower toxicity and high efficiency.[1]

Key Features:

-

Catalysts: Palladium acetate combined with a bidentate ligand is a common choice.[2][3] Older methods utilized mercury(II) acetate with a strong acid promoter like sulfuric acid.[4]

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C.[2][3]

-

Process: To overcome the equilibrium limitation, a reactive distillation setup is often used. In this process, the more volatile byproducts (acetic acid) and excess reactants (vinyl acetate) are continuously removed from the reaction mixture, shifting the equilibrium towards the formation of the this compound product.[2]

Table 1: Summary of Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Catalyst | Palladium acetate with bidentate ligand | [2][3] |

| Mercury(II) acetate / Sulfuric acid | [4] | |

| Temperature | 80°C - 120°C (preferably 90°C - 110°C) | [2][3] |

| Molar Ratio (Vinyl Acetate:Palmitic Acid) | 2.2:1 to 9:1 | [2][3] |

| Conversion/Selectivity | >80 mole % | [2] |

Enzymatic Catalysis using Lipases

Enzymatic synthesis provides a "green" alternative, operating under mild conditions with high specificity, which minimizes byproduct formation. Immobilized lipases are particularly effective.

Key Features:

-

Catalysts: Candida antarctica lipase (B570770) B (CAL-B), often immobilized (e.g., Novozym 435), is a highly effective biocatalyst for esterification and transesterification reactions.[5][6]

-

Mechanism: The reaction often follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the palmitic acid, which then reacts with vinyl acetate.[7]

-

Reaction Conditions: Temperatures are typically mild (40°C - 60°C) to preserve enzyme activity. The choice of solvent is critical; aprotic and non-polar solvents are generally preferred.[6][8]

Table 2: Summary of Quantitative Data for Similar Lipase-Catalyzed Esterifications

| Parameter | Value | Reference |

| Enzyme | Candida antarctica lipase (Novozym 435) | [6][8] |

| Temperature | 40°C - 50°C | [5][6] |

| Molar Ratio (Acyl Donor:Substrate) | 1:1.1 to 3:1 | [5][9] |

| Enzyme Concentration | 10 g/L - 50 mg/mL | [5][9] |

| Solvent | n-hexane, tert-pentanol/DMSO mixture | [9][10] |

| Reaction Time | 10 min - 24 h | [6][7] |

| Yield | >90% | [6][9] |

Experimental Protocols

Protocol 1: Chemical Synthesis via Palladium Catalysis

This protocol is a generalized procedure based on continuous transvinylation processes.[2][3]

-

Reactor Setup: A reactor equipped with a distillation column, condenser, and a reboiler is charged with palmitic acid, an excess of vinyl acetate (e.g., 4:1 molar ratio), and the palladium acetate-ligand catalyst complex.

-

Reaction: The mixture is heated to the target temperature (e.g., 100°C) under atmospheric pressure.

-

Reactive Distillation: As the reaction proceeds, a vapor mixture of acetic acid and vinyl acetate is continuously removed from the top of the distillation column.

-

Recycling: The overhead vapor is condensed. Vinyl acetate is separated from the acetic acid and recycled back into the reactor to maintain its concentration.

-

Product Withdrawal: The crude this compound product mixture is continuously withdrawn from the reactor.

-

Purification: The product is purified by separating it from the residual reactants and the homogeneous catalyst, typically through distillation or crystallization.

Protocol 2: Enzymatic Synthesis via Immobilized Lipase

This protocol is a representative batch procedure for lipase-catalyzed synthesis.

-

Reactant Preparation: Palmitic acid and vinyl acetate (e.g., 1:3 molar ratio) are dissolved in a suitable organic solvent (e.g., n-hexane) in a sealed reaction vessel.

-

Enzyme Addition: Immobilized lipase (e.g., Novozym 435, at 1-2% w/v) is added to the mixture.

-

Reaction: The vessel is incubated in a shaker at the optimal temperature (e.g., 50°C) for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored using techniques like TLC or GC.

-

Enzyme Removal: Upon completion, the immobilized enzyme is easily removed from the reaction mixture by simple filtration. The recovered enzyme can often be reused for subsequent batches.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by silica (B1680970) gel chromatography or recrystallization to achieve high purity.

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 3. WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scirp.org [scirp.org]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. Lipase-catalyzed synthesis of palmitanilide: Kinetic model and antimicrobial activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

vinyl palmitate molecular weight and formula

This guide provides an in-depth overview of vinyl palmitate, also known as hexadecanoic acid, ethenyl ester, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, experimental protocols, and relevant biochemical context.

Core Physicochemical Data

This compound is the ester formed from palmitic acid and vinyl alcohol. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3][4] |

| Molecular Weight | 282.46 g/mol | [1][2][4] |

| CAS Number | 693-38-9 | [1][2] |

| Melting Point | 22 °C | [4][5] |

| Boiling Point | 354.6 °C at 760 mmHg | [4] |

| Density | 0.871 g/cm³ | [4] |

Molecular Structure and Composition

This compound is comprised of a saturated 16-carbon fatty acid (palmitic acid) linked to a vinyl group through an ester bond. This structure imparts both lipophilic and reactive characteristics to the molecule.

Experimental Protocols

The synthesis and analysis of this compound are crucial for its application in research and development. Below are detailed methodologies for common experimental procedures.

Synthesis of this compound via Transvinylation

This protocol describes the synthesis of this compound from palmitic acid and vinyl acetate (B1210297), a common and efficient method.

Materials:

-

Palmitic acid

-

Vinyl acetate (in excess, serves as both reactant and solvent)

-

Palladium (II) acetate catalyst

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve palmitic acid in an excess of vinyl acetate.

-

Add a catalytic amount of Palladium (II) acetate.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique to determine the purity and identity of this compound.

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

Mass spectrometer detector.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as hexane or dichloromethane.

-

Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program would be:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Final hold: Hold at 250°C for 10 minutes.

-

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is detected.

-

Data Analysis: The resulting mass spectrum is compared to a library of known spectra to confirm the identity of this compound. The retention time from the gas chromatogram provides an indication of its purity.

References

spectroscopic analysis of vinyl palmitate (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides an in-depth analysis of vinyl palmitate through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of spectroscopic data, detailed experimental protocols, and visual representations of the compound's structure and analytical workflow.

Introduction to this compound

This compound is the ester of palmitic acid and vinyl alcohol. Its structure combines a long saturated fatty acid chain with a reactive vinyl group, making it a subject of interest in polymer chemistry and as a potential biocompatible monomer. Understanding its spectroscopic characteristics is crucial for its identification, purity assessment, and the study of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl group protons and the protons of the long alkyl chain of the palmitate moiety. The vinyl protons typically appear as a complex set of multiplets in the downfield region of the spectrum due to their distinct chemical environments and spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -O-CH=CH₂ (Vinyl H) | ~7.2-7.3 | dd | ~14.0, 6.3 |

| -O-CH=CH ₂ (cis-Vinyl H) | ~4.5-4.6 | dd | ~6.3, 1.5 |

| -O-CH=CH ₂ (trans-Vinyl H) | ~4.8-4.9 | dd | ~14.0, 1.5 |

| -CH ₂-C(O)O- (α-methylene) | ~2.3-2.4 | t | ~7.5 |

| -CH₂-CH ₂-C(O)O- (β-methylene) | ~1.6-1.7 | quint | ~7.5 |

| -(CH₂)₁₂- (Methylene chain) | ~1.2-1.4 | m | - |

| -CH ₃ (Terminal methyl) | ~0.8-0.9 | t | ~7.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Key signals include those for the carbonyl carbon of the ester, the vinyl carbons, and the numerous carbons of the palmitate chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C (O)O- (Carbonyl) | ~173 |

| -O-CH =CH₂ (Vinyl) | ~141 |

| -O-CH=CH ₂ (Vinyl) | ~97 |

| -CH ₂-C(O)O- (α-methylene) | ~34 |

| -CH ₂-CH₃ (Terminal methyl) | ~14 |

| -(CH ₂)₁₃- (Methylene chain) | ~22-32 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester carbonyl group, the C-H bonds of the alkyl chain, and the vibrations of the vinyl group.[1]

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³ alkyl) | 2855-2925 | Strong |

| C=O stretch (ester) | 1727-1750 | Strong |

| C=C stretch (vinyl) | ~1645 | Medium |

| C-O stretch (ester) | 1150-1175 | Strong |

| =C-H bend (vinyl) | ~950 and ~870 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 282.46 g/mol ), the mass spectrum typically shows the molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 282 | [M]⁺ (Molecular ion) |

| 256 | Loss of C₂H₂ |

| 239 | Loss of C₃H₅O |

| Successive loss of 14 amu | Cleavage of -CH₂- units from the alkyl chain |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in an NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard (0 ppm). The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For quantitative analysis, a sufficient relaxation delay (D1) should be used.[3][4]

Infrared (IR) Spectroscopy

A small amount of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5] For solid samples, a KBr pellet or a Nujol mull can be prepared.[6] The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry

For direct infusion mass spectrometry, the lipid sample is dissolved in an appropriate solvent mixture (e.g., chloroform/methanol) and infused into the mass spectrometer.[2] Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used, where the sample is first vaporized and separated on a GC column before entering the mass spectrometer for ionization and analysis.[1]

Visualizations

Caption: Chemical Structure of this compound

Caption: Workflow for Spectroscopic Analysis

References

- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 2. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. webassign.net [webassign.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Vinyl Palmitate as a Biochemical Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl palmitate, the vinyl ester of palmitic acid, is a versatile biochemical reagent primarily utilized as an efficient acyl donor in enzyme-catalyzed reactions. Its application is particularly prominent in the regioselective acylation of sensitive molecules such as sugars and polyols, owing to the irreversible nature of the transesterification reaction it facilitates. The byproduct of this reaction, vinyl alcohol, readily tautomerizes to acetaldehyde, which can be easily removed from the reaction mixture, thereby driving the reaction equilibrium towards product formation. This technical guide provides a comprehensive overview of this compound's properties, applications, and the experimental protocols for its use in biochemical research and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Synonyms | Palmitic acid vinyl ester, Hexadecanoic acid, ethenyl ester | [1][2] |

| CAS Number | 693-38-9 | [1][2] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.47 g/mol | [1] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 22 °C | [1] |

| Solubility | Slightly soluble in methanol | [1] |

| Storage Temperature | 0-10°C | [1] |

Core Application: Enzymatic Transesterification

The primary application of this compound in biochemical research is as an acyl donor in transesterification reactions catalyzed by lipases and other hydrolases. This method is favored for the synthesis of various esters, particularly sugar esters, due to its high regioselectivity and mild reaction conditions.

Synthesis of Sugar Esters

This compound is an excellent substrate for the enzymatic synthesis of sugar esters, which are non-ionic surfactants with wide applications in the food, cosmetic, and pharmaceutical industries.[3][4] The enzymatic approach offers significant advantages over chemical synthesis, including higher selectivity and a more environmentally friendly process.

Key Enzymes:

-

Candida antarctica Lipase (B570770) B (CALB) , often immobilized as Novozym 435, is a widely used and highly effective catalyst for these reactions.[1][4]

-

Lipozyme TL IM and Lipozyme RM IM are other immobilized lipases that have been successfully employed.[5]

Experimental Protocol: Lipase-Catalyzed Synthesis of 6-O-Glucose Palmitate

This protocol describes a typical procedure for the synthesis of 6-O-glucose palmitate using this compound as the acyl donor and Candida antarctica Lipase B (CALB) as the catalyst.[1][6]

Materials:

-

This compound

-

Glucose

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acetonitrile (B52724) (anhydrous)

-

Argon gas

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Thermoset oil bath

-

Tetrahydrofuran (THF)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

NMR spectrometer for analysis

-

HPLC system for analysis

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 0.9 mmol (249 mg) of this compound and 0.9 mmol (162 mg) of glucose.

-

Add 10 mL of anhydrous acetonitrile to the flask.

-

Add 20 mg of supported CALB to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 250 rpm and heat to 45°C using a thermoset oil bath. The reaction is typically carried out for 40-72 hours.[1]

-

Monitoring the Reaction: For kinetic studies, 0.2 mL samples can be withdrawn at various time points and analyzed by ¹H NMR spectroscopy to monitor the consumption of reactants and the formation of products.[6]

-

Work-up and Purification:

-

After the reaction is complete, evaporate the solvent using a rotary evaporator.

-

Add THF to the crude mixture and filter under vacuum to remove the lipase and any unreacted glucose.

-

Evaporate the THF from the filtrate.

-

Disperse the resulting solid in water and filter through a Büchner funnel to remove any remaining traces of glucose.

-

The purified 6-O-glucose palmitate is then dried under vacuum.

-

-

Analysis: The final product can be characterized by ¹H NMR and HPLC.[1][6][7]

Experimental Workflow for 6-O-Glucose Palmitate Synthesis

Quantitative Data: Enzyme Kinetics

A critical aspect of utilizing this compound as a biochemical reagent is understanding its interaction with the catalyzing enzymes. The Michaelis-Menten constants, Km and Vmax, provide valuable information on the enzyme's affinity for the substrate and its maximum reaction velocity.

While extensive research has been conducted on the use of vinyl esters in enzymatic reactions, specific Km and Vmax values for this compound are not widely reported in the literature. However, studies on lipases with various vinyl esters indicate that these enzymes are active on both soluble and emulsified forms of the substrates.[1][3] Lipases generally exhibit maximal activity towards emulsified substrates, with half-maximal activity reached near the solubility limit of the ester.[1] For comparison, kinetic data for lipases with other ester substrates are provided in the table below.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Candida antarctica Lipase B (immobilized) | Methyl Butyrate | 321.38 ± 6.31 | 4322.46 ± 75.73 U/g | [8] |

| Candida antarctica Lipase B (immobilized) | 4-Nitrophenyl Acetate | 170 | - | [8] |

| Candida antarctica Lipase B (immobilized) | Triacetin | 115.6 | 619 U/g | [8] |

This compound in the Context of Signaling Pathways

It is important to distinguish between this compound as a biochemical reagent and the biological role of palmitoylation as a signaling mechanism. This compound itself is not a known signaling molecule within cellular pathways. Instead, it serves as a tool for synthetic reactions in vitro.

The related process, S-palmitoylation , is a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins via a thioester linkage.[9] This modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions.[9]

Key enzymes in the palmitoylation cycle:

-

Palmitoyl Acyltransferases (PATs or ZDHHCs): Catalyze the addition of palmitate to proteins.

-

Acyl-Protein Thioesterases (APTs): Catalyze the removal of palmitate from proteins.

Potential Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemical proteomic technique used to study the activity of entire enzyme families in complex biological samples.[10] ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection.

Vinyl esters, due to their reactivity, have been explored as potential warheads for ABPP probes targeting hydrolases.[11] An ABPP probe based on this compound could theoretically be used to target and identify active lipases, PATs, or APTs that recognize long-chain fatty acid esters. However, to date, specific applications of this compound-based probes in ABPP for studying palmitoylation signaling have not been extensively documented.

Palmitoylation Signaling Pathway

Conclusion

This compound is a valuable biochemical reagent, particularly as an acyl donor in lipase-catalyzed transesterification reactions. Its utility in the synthesis of sugar esters and other sensitive molecules is well-established. While it is not directly involved in cellular signaling, its chemical properties make it a useful tool for in vitro studies and syntheses. Future research may explore the development of this compound-based probes for activity-based protein profiling to further investigate the enzymes involved in fatty acid metabolism and signaling. This guide provides a foundational understanding and practical protocols for the application of this compound in a research and development setting.

References

- 1. Distinction between esterases and lipases: a kinetic study with vinyl esters and TAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Kinetic properties of Penicillium cyclopium lipases studied with vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

role of vinyl palmitate in fatty acid research

An In-depth Technical Guide on the Role of Vinyl Palmitate in Fatty Acid Research

Introduction

This compound (hexadecanoic acid, ethenyl ester) is the vinyl ester of palmitic acid, the most common saturated fatty acid in animals and plants.[1] In fatty acid research, its utility extends beyond being a simple derivative. Its unique chemical properties make it an invaluable tool, primarily as a highly efficient acyl donor in enzymatic reactions. The vinyl group confers a reactivity that allows for irreversible transesterification reactions, a feature that is highly advantageous in biocatalysis and the synthesis of complex lipid molecules. This technical guide provides a comprehensive overview of the core applications of this compound in research, detailing its role in enzymatic synthesis, enzyme activity assays, and the study of lipid metabolism, complete with experimental protocols and workflow visualizations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 693-38-9 | [2][3][4] |

| Molecular Formula | C₁₈H₃₄O₂ | [2][3][4] |

| Molecular Weight | 282.46 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 22°C | [2][3] |

| Boiling Point | ~354.6°C at 760 mmHg | [3] |

| Density | ~0.871 g/cm³ | [3] |

| Solubility | Slightly soluble in methanol (B129727) |[3][5] |

Core Application: Irreversible Acyl Donor in Biocatalysis

The most significant is as an acyl donor in enzyme-catalyzed reactions, particularly transesterifications. Unlike reactions using free fatty acids (which produce water) or simple alkyl esters (which are reversible), vinyl esters offer a unique advantage.

The enzymatic acylation process involves the transfer of the palmitoyl (B13399708) group from this compound to a nucleophile (e.g., an alcohol or amine). The leaving group, vinyl alcohol, is unstable and immediately tautomerizes into acetaldehyde (B116499).[6][7] Acetaldehyde is highly volatile and can be easily removed from the reaction system, which shifts the reaction equilibrium towards the product side, rendering the process effectively irreversible.[7][8] This leads to higher reaction efficiency, faster conversion rates, and greater product yields compared to other acyl donors.

Data Presentation: Efficacy as an Acyl Donor

Studies have demonstrated the superior performance of this compound in enzymatic synthesis. For instance, in the synthesis of puerarin (B1673276) palmitate, this compound achieved significantly higher conversion rates than traditional acyl donors.[9]

Table 2: Comparison of Acyl Donors in Enzymatic Synthesis of Puerarin Palmitate[9]

| Acyl Donor | Conversion Rate (%) |

|---|---|

| This compound | 50.46 |

| Palmitic Anhydride | 55.52 |

| Palmitic Acid | < 30 |

| Methyl Palmitate | < 30 |

| Ethyl Palmitate | < 30 |

| Butyl Palmitate | < 30 |

Reaction Conditions: Novozym 435, 40°C, 48h, tert-amyl alcohol solvent.

This high efficiency makes this compound the acyl donor of choice for synthesizing valuable fatty acid esters, such as sucrose (B13894) or glucose esters, which are widely used as non-ionic surfactants.[5]

Table 3: Optimized Conditions for Lipase-Catalyzed Synthesis of Palmitoylglucose Ester[10]

| Parameter | Optimal Value |

|---|---|

| Acyl Donor | This compound |

| Enzyme | Candida antarctica lipase B (CAL-B) |

| Enzyme Concentration | 50 mg/mL |

| Substrate Molar Ratio (Glucose:this compound) | 1:3 |

| Temperature | 50°C |

| Solvent | [Bmim][TfO] (Ionic Liquid) |

| Yield (%) | 31.8 ± 1.2 |

Application in Enzyme Assays and Inhibitor Screening

Vinyl esters are excellent substrates for characterizing the activity of lipases and esterases.[11] The hydrolysis of this compound by a lipase releases palmitic acid and vinyl alcohol (which becomes acetaldehyde). The rate of this reaction can be monitored to determine enzyme activity. While chromogenic substrates like p-nitrophenyl palmitate (pNPP) are common, this compound serves as a more natural-type substrate to investigate specificity for long-chain fatty acid esters.

Experimental Protocol: Lipase Activity Assay using this compound

This protocol describes a spectrophotometric assay where the production of palmitic acid is coupled to a pH indicator, or the production of acetaldehyde is measured using a coupled enzymatic reaction.

A. pH-Indicator Based Method

-

Reagents & Materials:

-

Tris-HCl buffer (50 mM, pH 8.0, low buffering capacity).

-

pH indicator solution (e.g., Phenol Red, 0.01%).

-

This compound substrate solution: 10 mM in isopropanol.

-

Lipase solution (e.g., from Candida rugosa) of unknown concentration, diluted in Tris-HCl.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at ~560 nm.

-

-

Procedure:

-

Prepare the reaction mixture in each well: 180 µL of Tris-HCl buffer with Phenol Red.

-

Add 10 µL of the lipase solution to the test wells and 10 µL of buffer to the blank wells.

-

Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells.

-

Immediately place the plate in the reader, pre-set to 37°C.

-

Measure the absorbance at 560 nm every 30 seconds for 15-30 minutes. The hydrolysis of this compound releases palmitic acid, causing a pH drop and a color change in the indicator.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

B. Coupled Enzyme Method (Acetaldehyde Detection)

-

Reagents & Materials:

-

HEPES buffer (100 mM, pH 7.5).

-

NADH (15 mM).

-

Alcohol dehydrogenase (ADH) from yeast (~500 units/mL).

-

This compound substrate solution: 10 mM in isopropanol, emulsified with 0.1% Triton X-100.

-

Lipase solution.

-

UV-transparent cuvettes or microplate.

-

Spectrophotometer set to 340 nm.

-

-

Procedure:

-

In a cuvette, mix 800 µL HEPES buffer, 50 µL NADH solution, and 50 µL ADH solution.

-

Add 50 µL of the lipase solution.

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the emulsified this compound substrate.

-

Monitor the decrease in absorbance at 340 nm as NADH is consumed by ADH to reduce the acetaldehyde byproduct to ethanol.[12]

-

Calculate lipase activity based on the rate of NADH consumption.

-

Application in Studying Lipid Metabolism

This compound provides a highly efficient method for introducing palmitate into in vitro cellular models to study its downstream effects on lipid metabolism and cellular signaling. The irreversibility of the acylation ensures a controlled and complete delivery of the palmitoyl moiety. Once delivered, the palmitate can be incorporated into various cellular lipids, such as triglycerides (TGs) and phospholipids, or it can influence gene expression and signaling pathways.

Studies have shown that an influx of palmitic acid can induce TG accumulation and affect the expression of genes involved in fatty acid oxidation and TG synthesis, such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and DGAT1/2 (Diacylglycerol O-acyltransferase 1/2).[13][14]

Potential Application: Synthesis of Labeled Fatty Acid Derivatives

A promising application of this compound is in the synthesis of isotopically or radiolabeled fatty acid derivatives for tracer studies.[15] By using a labeled substrate in a lipase-catalyzed reaction with this compound, researchers can create probes to track the metabolic fate of specific molecules.

Proposed Method: Synthesis of a ¹³C-labeled fatty acid ester.

-

Substrates: this compound (unlabeled) and a ¹³C-labeled alcohol (e.g., [¹³C]-Glycerol).

-

Biocatalyst: An immobilized lipase with high stability and specificity (e.g., Novozym 435).

-

Reaction: The lipase will catalyze the transfer of the palmitoyl group from this compound to the ¹³C-labeled alcohol, producing a ¹³C-labeled monopalmitin.

-

Analysis: The resulting labeled product can be purified via chromatography and its identity confirmed by mass spectrometry. This tracer can then be used in cell culture or animal models to track its incorporation into complex lipids and metabolic pathways.

Conclusion

This compound is a versatile and powerful reagent in modern fatty acid research. Its function as an irreversible acyl donor provides significant advantages in efficiency and yield for the biocatalytic synthesis of fatty acid esters. This property also makes it a suitable substrate for developing robust enzyme assays and for the controlled delivery of palmitate to cellular systems to investigate lipid metabolism and lipotoxicity. The potential to employ this compound in the creation of labeled metabolic tracers further expands its utility, positioning it as a key tool for researchers, scientists, and drug development professionals in the field.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PALMITIC ACID VINYL ESTER CAS#: 693-38-9 [m.chemicalbook.com]

- 3. Cas 693-38-9,PALMITIC ACID VINYL ESTER | lookchem [lookchem.com]

- 4. Palmitic acid vinyl ester [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H [pubs.rsc.org]

- 9. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 13. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of palmitic acid on lipid metabolism homeostasis and apoptosis in goose primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moravek.com [moravek.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Vinyl Palmitate

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of vinyl palmitate. The primary method described is the transesterification of palmitic acid with vinyl acetate (B1210297), a common and effective route for producing vinyl esters. This protocol is intended for researchers, scientists, and professionals in drug development and materials science. It includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow. Safety precautions are also addressed, particularly concerning the handling of vinyl acetate and potential catalysts.

Introduction